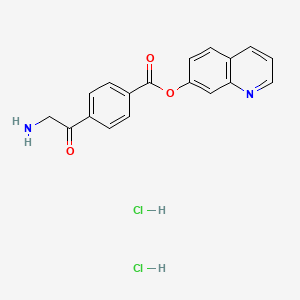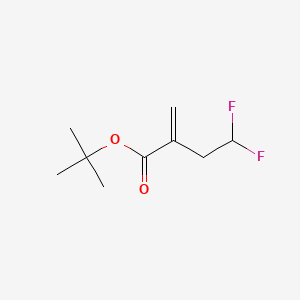![molecular formula C8H12Cl3N3S B6610078 N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride CAS No. 2694745-52-1](/img/structure/B6610078.png)
N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride (NDPG) is an organic compound of the thiophene family, which is widely used in various scientific research applications. NDPG is a white crystalline solid with a melting point of about 140-142 °C and a boiling point of about 255-256 °C. The chemical formula of NDPG is C7H11Cl2N2S and it is soluble in water, ethanol, and other organic solvents.
科学研究应用
N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is widely used in scientific research applications, including the study of enzyme kinetics, biological and biochemical assays, and drug discovery. This compound has been used as a substrate in various biochemical assays, including enzyme kinetics, protein-protein interactions, and metabolic pathways. This compound has also been used in the study of drug metabolism, drug-drug interactions, and drug-target interactions. This compound is also used as a reagent in the synthesis of various organic compounds.
作用机制
N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is a substrate for various enzymes and proteins, and its mechanism of action is dependent on the enzyme or protein it is acting upon. In general, this compound binds to the active site of the enzyme or protein and is then converted into a product by the enzyme or protein. The product is then released from the active site, allowing for the enzyme or protein to continue its normal activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, trypsin, and phosphodiesterase. This compound has also been found to have an inhibitory effect on the synthesis of various proteins, including collagen, elastin, and laminin. This compound has also been found to have an inhibitory effect on the activity of various receptors, including muscarinic and nicotinic acetylcholine receptors.
实验室实验的优点和局限性
N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. This compound is relatively stable and has a high solubility in aqueous solutions, making it suitable for use in biochemical assays. This compound is also relatively non-toxic, making it safe for use in laboratory experiments. However, this compound has a low solubility in organic solvents, making it unsuitable for use in some organic synthesis reactions.
未来方向
The use of N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride in scientific research is still in its early stages, and there is much potential for further exploration. This compound could be used in the study of enzyme kinetics and protein-protein interactions to gain a better understanding of these processes. This compound could also be used in the study of drug metabolism and drug-target interactions to gain a better understanding of the mechanisms of action of various drugs. This compound could also be used in the synthesis of various organic compounds to create novel compounds with potential therapeutic applications. This compound could also be used in the development of new assays for the detection of various biochemical compounds. Finally, this compound could be used in the study of biochemical and physiological effects to gain a better understanding of the effects of various compounds on the human body.
合成方法
N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride is synthesized by the reaction of 2,5-dichlorothiophene-3-carbaldehyde with guanidine hydrochloride in aqueous solution. The reaction is carried out in the presence of a catalyst such as zinc chloride or sodium hydroxide. The reaction is carried out at a temperature of 70-80 °C and the product is isolated by filtration.
属性
IUPAC Name |
2-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3S.ClH/c9-6-4-5(7(10)14-6)2-1-3-13-8(11)12;/h4H,1-3H2,(H4,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHBLGXFOFQFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCCN=C(N)N)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3N3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
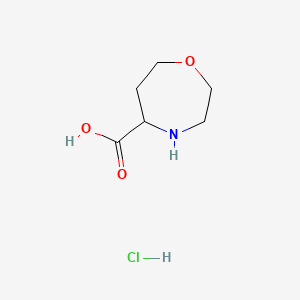
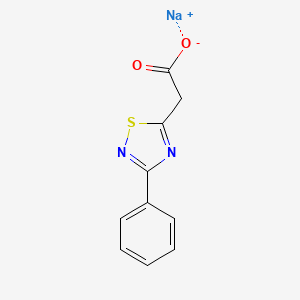
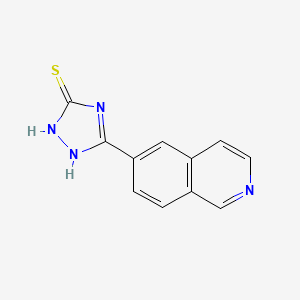
![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)
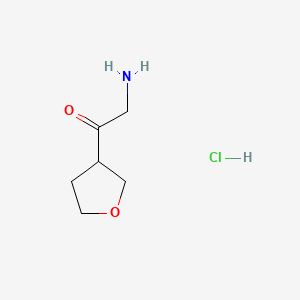
![6-(trifluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B6610035.png)
amine hydrochloride](/img/structure/B6610038.png)
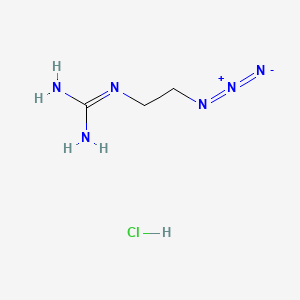
![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)
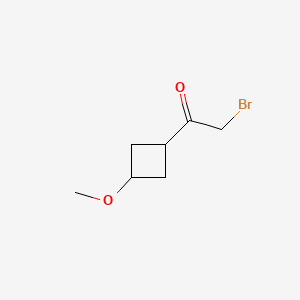
![1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride](/img/structure/B6610084.png)
